molecular formula C16H12O4 B11982849 2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione CAS No. 71321-25-0

2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B11982849
CAS No.: 71321-25-0
M. Wt: 268.26 g/mol
InChI Key: QFTNLJHWQCUPEX-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methylbenzaldehyde with 1,3-indandione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The hydroxyl and ketone groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.

    2-Hydroxy-3-methoxybenzoic acid: Used as an internal standard in analytical chemistry.

Uniqueness

2-Hydroxy-2-(2-hydroxy-3-methylphenyl)-1H-indene-1,3(2H)-dione is unique due to its dual hydroxyl and ketone functionalities, which allow it to participate in a wide range of chemical reactions. Its structure also provides a scaffold for the development of new compounds with potential biological activity.

Properties

CAS No.

71321-25-0

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

2-hydroxy-2-(2-hydroxy-3-methylphenyl)indene-1,3-dione

InChI

InChI=1S/C16H12O4/c1-9-5-4-8-12(13(9)17)16(20)14(18)10-6-2-3-7-11(10)15(16)19/h2-8,17,20H,1H3

InChI Key

QFTNLJHWQCUPEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)O)O

Origin of Product

United States

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